molecular formula C24H27N3O3 B2896327 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922032-93-7

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2896327
CAS No.: 922032-93-7
M. Wt: 405.498
InChI Key: KAWIDRWOILDCNT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Dimethylamino Group : Contributes to the compound's interaction with various biological targets.
  • Tetrahydroquinoline Ring : Enhances binding affinity and specificity.
  • Chromene Core : Imparts stability and solubility to the molecule.

The molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3}, and its SMILES representation is CN(C)CCNC(=O)c2ccc1N(C)CCCc1c2 .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The proposed mechanisms include:

  • Receptor Modulation : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : The tetrahydroquinoline moiety can inhibit enzymes involved in metabolic processes, which may lead to altered cellular behavior .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A related derivative showed promising results in reducing tumor growth in xenograft models .
CompoundActivityModel UsedResult
(+)-119AntitumormIDH1-U87-xenograftLower 2-HG levels post-treatment

Neuroprotective Effects

Research has suggested neuroprotective properties due to the compound's interaction with neurotransmitter systems. It may help in conditions like Alzheimer's disease by modulating cholinergic activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects through the activation of cannabinoid receptors. This mechanism could provide therapeutic benefits in chronic inflammatory diseases .

Study 1: Antitumor Efficacy

A study focused on a related compound demonstrated its efficacy against glioblastoma cells. The treatment led to reduced cell viability and increased apoptosis rates. The study highlighted the importance of the tetrahydroquinoline structure in enhancing bioactivity.

Study 2: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential applications in neurodegenerative diseases.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-26(2)21(17-10-11-20-16(13-17)8-6-12-27(20)3)15-25-23(28)19-14-18-7-4-5-9-22(18)30-24(19)29/h4-5,7,9-11,13-14,21H,6,8,12,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIDRWOILDCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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